

An In-depth Technical Guide to N-Substituted Aminoacetamides

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Compound of Interest

Compound Name: *N*-Butyl-2-(methylamino)acetamide

Cat. No.: B054183

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Disclaimer: Extensive literature searches for the specific molecule, ***N*-Butyl-2-(methylamino)acetamide**, did not yield dedicated scientific studies or detailed experimental data. Therefore, this guide provides a comprehensive overview of the broader class of N-substituted aminoacetamides, drawing upon available literature for analogous compounds to address the core requirements of synthesis, biological activity, and experimental methodologies. The data and protocols presented herein are representative of this class of compounds and should be considered as a general reference for researchers, scientists, and drug development professionals.

Introduction

N-substituted aminoacetamides represent a versatile class of organic compounds characterized by a central acetamide backbone with substitutions on both the amide nitrogen and the α -amino group. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The modular nature of the aminoacetamide scaffold allows for extensive synthetic derivatization, enabling the fine-tuning of physicochemical properties and pharmacological activities. This guide summarizes the available knowledge on the synthesis, biological activities, and experimental evaluation of N-substituted aminoacetamides, providing a valuable resource for researchers in the field.

Synthesis of N-Substituted Aminoacetamides

The synthesis of N-substituted aminoacetamides can be generally achieved through a straightforward amidation reaction. A common synthetic route involves the coupling of a primary or secondary amine with an N-protected α -amino acid or an activated derivative thereof.

General Synthetic Protocol

A prevalent method for the synthesis of N-substituted 2-(alkylamino)acetamides involves the reaction of a bromoacetamide with an appropriate amine.

Experimental Protocol: Synthesis of 2-(Alkylamino)acetamides

- **Reaction Setup:** A solution of bromoacetamide (1 equivalent) and a desired primary or secondary amine (1-2 equivalents) is prepared in a suitable solvent such as acetonitrile.
- **Base Addition:** An inorganic base, for example potassium bicarbonate (KHCO_3), is added to the reaction mixture to act as a scavenger for the hydrobromic acid byproduct.
- **Reaction Conditions:** The mixture is heated under reflux for a specified period, typically ranging from 6 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted aminoacetamide.^[1]

Biological Activities of N-Substituted Aminoacetamides

Derivatives of N-substituted aminoacetamides have been reported to exhibit a range of biological activities, with antimicrobial and anticancer properties being the most prominently studied.

Antimicrobial Activity

Several studies have demonstrated the potential of N-substituted aminoacetamides and related structures as antimicrobial agents. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 1: Representative Antimicrobial Activity of N-Substituted Amino Acid Derivatives

Compound ID	R Group	Target Organism	MIC (µg/mL)	Reference
9	4-nitrophenyl	Staphylococcus aureus MRSA USA300	4-16	[2][3]
17	5-nitro-2-thienyl	Staphylococcus aureus MRSA USA300	4-16	[2][3]
18	5-nitro-2-furyl	Staphylococcus aureus MRSA USA300	4-16	[2][3]
26	(Structure not specified)	Staphylococcus aureus TCH-1516	Comparable to control antibiotics	[2][3]
26	(Structure not specified)	Enterococcus faecalis AR-0781	Comparable to control antibiotics	[2][3]
26	(Structure not specified)	Candida albicans AR-0761	16	[2][3]
9b	(Structure not specified)	Staphylococcus aureus	31.2	[4]
9c	(Structure not specified)	Staphylococcus aureus	31.2	[4]
10c	(Structure not specified)	Staphylococcus aureus	31.2	[4]
12f	(Structure not specified)	Staphylococcus aureus	31.2	[4]
13	(Structure not specified)	Mycobacterium luteum	15.6	[4]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The anticancer potential of N-substituted aminoacetamides has also been explored. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of cell cycle progression.

Table 2: Representative Anticancer Activity of 2-(Substituted Phenoxy) Acetamide Derivatives

Compound ID	Substitution	Cell Line	Activity	Reference
3c	N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide	MCF-7 (breast cancer)	Active	[5]
3c	N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide	SK-N-SH (neuroblastoma)	Active	[5]
4a	N-(4'-nitrophenyl)-L-prolinamide derivative	A549 (lung cancer)	95.41 ± 0.67% inhibition at 100 μM	[6]
4a	N-(4'-nitrophenyl)-L-prolinamide derivative	HCT-116 (colon cancer)	93.33 ± 1.36% inhibition at 100 μM	[6]
4u	N-(4'-nitrophenyl)-L-prolinamide derivative	A549 (lung cancer)	83.36 ± 1.70% inhibition at 100 μM	[6]
4u	N-(4'-nitrophenyl)-L-prolinamide derivative	HCT-116 (colon cancer)	81.29 ± 2.32% inhibition at 100 μM	[6]
4u	N-(4'-nitrophenyl)-L-prolinamide derivative	SGC7901 (gastric cancer)	8.02 ± 1.54% cell viability	[6]

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

- **Preparation of Inoculum:** Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a desired cell density, typically corresponding to a 0.5 McFarland standard.
- **Compound Dilution:** The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
- **Inoculation:** Each well is inoculated with the prepared microbial suspension.
- **Incubation:** The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay

Protocol: MTT Assay for Cell Viability

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

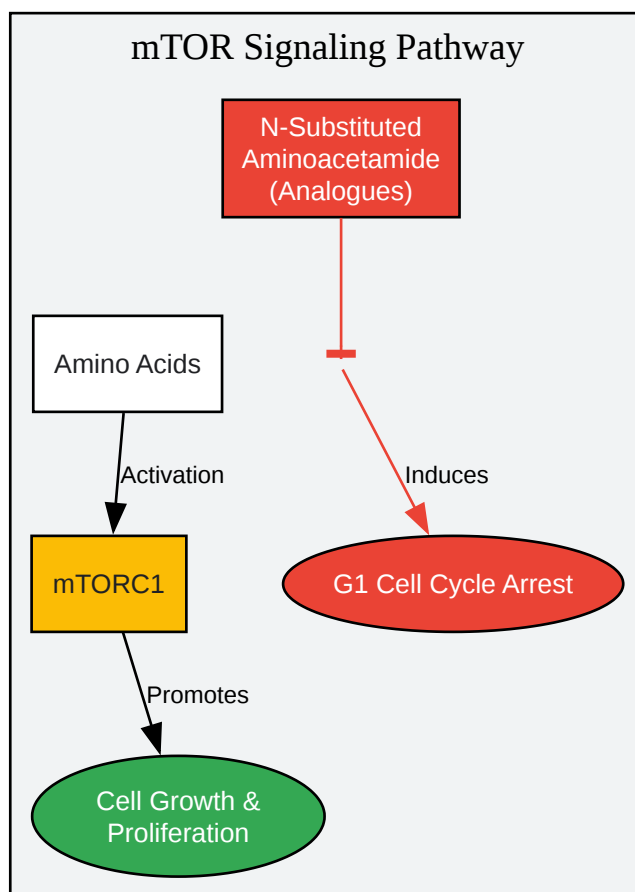
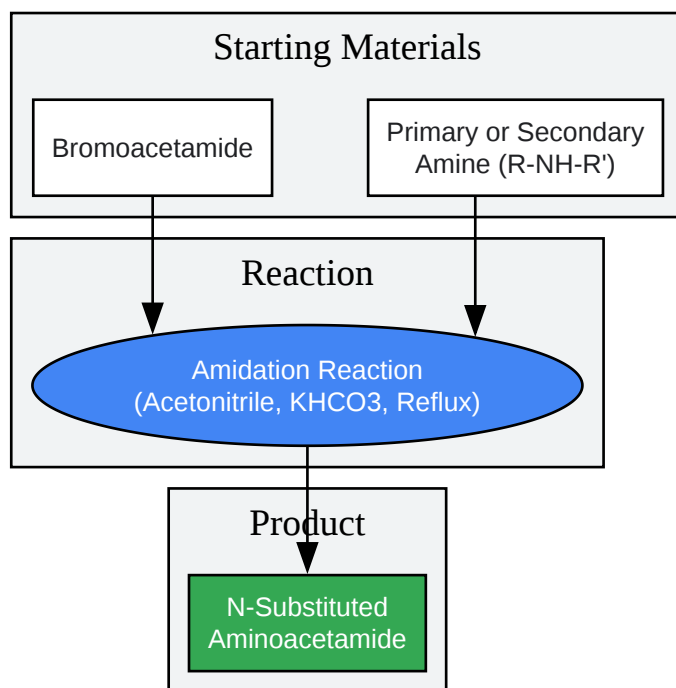
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways

While specific signaling pathways for **N-Butyl-2-(methylamino)acetamide** are not documented, some amino acid derivatives have been shown to modulate key cellular signaling pathways, such as the mTOR (mammalian target of rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival.

Some studies have indicated that certain amino acid derivatives can inhibit the mTOR signaling pathway, leading to cell cycle arrest, particularly at the G1 phase.^{[7][8]} This inhibition can be associated with the dephosphorylation of key downstream effectors of mTOR.

Visualizations



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